2-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)benzoic acid
CAS No.:
Cat. No.: VC14521616
Molecular Formula: C23H18N2O4
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2O4 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 2-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbonyl]benzoic acid |
| Standard InChI | InChI=1S/C23H18N2O4/c26-21-13-7-6-12-18(21)20-14-19(15-8-2-1-3-9-15)24-25(20)22(27)16-10-4-5-11-17(16)23(28)29/h1-13,20,26H,14H2,(H,28,29) |
| Standard InChI Key | ZHGXLDPTDDKQEI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbonyl]benzoic acid, reflects its hybrid structure (Figure 1). Key components include:
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A 4,5-dihydro-1H-pyrazole ring (pyrazoline) with partial saturation, enhancing conformational flexibility.
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A 2-hydroxyphenyl group at position 3, contributing hydrogen-bonding capacity.
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A benzoyl moiety at position 1, linked to a benzoic acid group, influencing solubility and acidity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₈N₂O₄ |
| Molecular Weight | 386.4 g/mol |
| Canonical SMILES | C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4O |
| PubChem CID | 3350480 |
| Solubility (Predicted) | Moderate in polar solvents |
The hydroxyl group on the phenyl ring and the carboxylic acid moiety render the compound amphiphilic, enabling interactions with both hydrophobic and hydrophilic biological targets .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves multi-step reactions:
Step 1: Formation of α,β-Unsaturated Ketones
Claisen-Schmidt condensation between acetophenone derivatives and aromatic aldehydes yields chalcone intermediates . For example, 2-hydroxybenzaldehyde reacts with acetophenone under acidic conditions to form a hydroxychalcone.
Step 2: Cyclization with Hydrazine
Microwave-assisted cyclization of chalcones with hydrazine hydrate generates the pyrazoline core. This step is critical for introducing the dihydropyrazole ring .
Step 3: Esterification and Hydrolysis
The benzoyl group is introduced via esterification, followed by hydrolysis to yield the free benzoic acid. Reaction conditions (e.g., solvent, temperature) dictate yield and purity .
Table 2: Representative Synthesis Data
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| Chalcone precursor | Ethanol, HCl, reflux, 6 hr | 70–85 |
| Pyrazoline cyclization | Microwave, 100°C, 30 min | 60–75 |
| Benzoic acid derivative | NaOH, H₂O/EtOH, reflux, 4 hr | 80–90 |
Biological Activity and Mechanism
Antimicrobial Properties
Pyrazoline derivatives exhibit broad-spectrum antimicrobial activity. The nitrothiophene and hydroxyphenyl groups in analogous compounds disrupt bacterial cell wall synthesis via nitroreductase-mediated redox cycling . For instance, 5-nitrothiophene-substituted pyrazolines show MIC values of 5.71 μM against Mycobacterium tuberculosis H37Rv, comparable to isoniazid .
Anticancer Activity
Pyrazoles interact with DNA topoisomerases and apoptotic pathways. Quantum mechanical studies reveal that the HOMO-LUMO gap (5.2–6.1 eV) in nitro-substituted derivatives facilitates electron transfer, inducing oxidative stress in cancer cells .
Research Advancements and Applications
Drug Delivery Optimization
The compound’s logP value (2.8) suggests moderate lipophilicity, suitable for nanoparticle encapsulation. Recent studies explore PEGylated liposomes to enhance bioavailability and target specificity .
Computational Modeling
Density functional theory (DFT) calculations predict strong binding affinity (−9.2 kcal/mol) for the enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis, validating its antitubercular potential .
Table 3: In Silico ADME Predictions
| Parameter | Value |
|---|---|
| Caco-2 permeability | 22.5 nm/s |
| Plasma protein binding | 89% |
| CYP2D6 inhibition | Low risk |
Challenges and Future Directions
Despite promising activity, the compound faces challenges:
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Cytotoxicity: While non-cytotoxic to Vero cells (IC₅₀ > 100 μM) , long-term toxicity studies are lacking.
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Synthetic Complexity: Multi-step synthesis reduces scalability; flow chemistry approaches are under investigation .
Future research should prioritize:
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Structure-Activity Relationship (SAR) studies to optimize substituent effects.
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In vivo pharmacokinetics to assess metabolic stability and half-life.
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